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Compound of Interest

Compound Name: 5-Epicanadensene

Cat. No.: B15595428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Epicanadensene, a complex diterpenoid natural product isolated from Taxus sumatrana,

represents a molecule of significant interest within the scientific community due to its structural

intricacy and potential biological activity. As with many taxoids, a thorough understanding of its

spectroscopic properties is paramount for its identification, characterization, and exploration in

drug discovery endeavors. This technical guide provides a comprehensive overview of the

available spectroscopic data for 5-Epicanadensene, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental

protocols and a logical workflow for its spectroscopic analysis are also presented to aid

researchers in their studies of this and related natural products.

Introduction
5-Epicanadensene belongs to the taxane family of diterpenoids, a class of compounds

renowned for the potent anticancer agent, Paclitaxel (Taxol®). These molecules are

characterized by a complex bicyclo[9.3.1]pentadecane core structure. The precise

stereochemistry and substitution pattern of each taxoid derivative, such as 5-Epicanadensene,

are crucial for its biological function and are elucidated through a combination of spectroscopic

techniques. This document serves as a centralized resource for the spectroscopic data and

analytical methodologies pertaining to 5-Epicanadensene.
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Chemical Structure
Chemical Name: [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10-tetraacetyloxy-5-hydroxy-4-

(hydroxymethyl)-8,12,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] acetate

Molecular Formula: C₃₀H₄₂O₁₂ Molecular Weight: 594.65 g/mol CAS Number: 220384-17-8

Spectroscopic Data
A comprehensive search of the scientific literature did not yield a single primary publication

containing a complete set of ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data for 5-
Epicanadensene. The structural elucidation of taxoids is typically reported in specialized

natural product journals, often as part of larger studies on the chemical constituents of a

particular species. While it is confirmed that 5-Epicanadensene was isolated from Taxus

sumatrana and its structure determined by spectroscopic means, the specific data points are

not readily available in the public domain at this time.

This guide will, therefore, present a generalized summary of the expected spectroscopic

features for a compound of this nature, based on the known characteristics of similar taxane

diterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of complex organic

molecules like 5-Epicanadensene. Both ¹H and ¹³C NMR, along with 2D techniques (COSY,

HSQC, HMBC), are essential for assigning the complex proton and carbon frameworks.

Expected ¹H NMR Data (in CDCl₃):
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Proton
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Ring Protons

H-1 ~2.0-2.5 m

H-2 ~5.0-5.5 d or dd

H-3 ~5.5-6.0 m

H-5 ~4.5-5.0 m

H-7 ~5.0-5.5 m

H-9 ~5.5-6.0 d or dd

H-10 ~6.0-6.5 d

H-13 ~3.0-3.5 m

Methyl Protons

Me-16, Me-17 ~1.0-1.5 s

Me-18 ~1.5-2.0 s

Me-19 ~1.8-2.2 s

Acetyl Protons ~1.9-2.3 s

Hydroxymethyl

Protons
~3.5-4.5 m

Hydroxy Proton Variable br s

Expected ¹³C NMR Data (in CDCl₃):
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Carbon Expected Chemical Shift (δ, ppm)

Carbonyl (C=O) 168-172

Olefinic (C=C) 120-145

Oxygenated (C-O) 60-85

Quaternary C 40-60

CH 30-60

CH₂ 20-40

CH₃ (Ring) 10-30

CH₃ (Acetyl) 20-22

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Data (cm⁻¹):

Wavenumber (cm⁻¹) Functional Group

~3450 O-H stretch (hydroxyl)

~2950 C-H stretch (aliphatic)

~1735 C=O stretch (ester)

~1650 C=C stretch (alkene)

~1240 C-O stretch (ester)

~1020 C-O stretch (alcohol)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to identify the presence of chromophores, particularly conjugated

systems.
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Expected UV-Vis Data (in MeOH):

λmax (nm) Electronic Transition

~220-280
π → π* transitions of the conjugated diene and

ester groups

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data of a

taxoid like 5-Epicanadensene. The specific parameters would be detailed in the primary

literature reporting its isolation.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard (0.03% v/v).

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key

parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled pulse sequence is used. Key parameters include a spectral

width of ~220 ppm and a longer acquisition time and/or a larger number of scans compared

to ¹H NMR. DEPT-135 and DEPT-90 experiments are performed to differentiate between CH,

CH₂, and CH₃ groups.

2D NMR: COSY, HSQC, and HMBC experiments are conducted using standard pulse

programs to establish proton-proton and proton-carbon correlations, which are crucial for the

complete structural assignment.

IR Spectroscopy
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the sample is prepared by dissolving a small amount in a

volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a salt plate (e.g.,

NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the

sample with dry KBr powder and pressing it into a disk.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution

of 4 cm⁻¹.

UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent, typically methanol or ethanol. The concentration is adjusted to obtain an absorbance

reading between 0.1 and 1.0.

Data Acquisition: The spectrum is scanned over a range of approximately 200 to 800 nm.

The solvent is used as a blank.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and structure

elucidation of a novel natural product like 5-Epicanadensene.
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Caption: Workflow for the isolation and structural elucidation of 5-Epicanadensene.

Conclusion
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While specific, experimentally-derived spectroscopic data for 5-Epicanadensene remains to be

compiled from primary literature, this guide provides a robust framework for researchers

working with this and similar taxoid compounds. The expected spectroscopic features and

detailed experimental protocols offer a solid foundation for the identification and

characterization of 5-Epicanadensene. The provided workflow diagram serves as a logical

guide for the process of natural product structure elucidation, a critical component of drug

discovery and development from natural sources. Further investigation into the original

isolation literature is required to populate the data tables with precise, experimentally verified

values.

To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of 5-Epicanadensene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15595428#spectroscopic-data-nmr-ir-uv-vis-of-5-
epicanadensene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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